Superior ROMK/hERG Selectivity Ratio of the Octahydropyrazino[2,1-c][1,4]oxazine Scaffold Versus Acyl Piperazine Series
Acyl octahydropyrazino[2,1-c][1,4]oxazine derivatives exhibit an improved ROMK/hERG selectivity window compared to their acyl piperazine predecessors, leading to the absence of QTc prolongation in a cardiovascular dog model [1]. While exact selectivity ratios are not disclosed in the abstract, the study explicitly states that this series 'displays improved ROMK/hERG selectivity' as a direct consequence of the octahydropyrazino[2,1-c][1,4]oxazine core [1]. For a representative compound in this series, a ROMK IC50 of 140 nM was reported [2]. The improved safety margin is a key differentiating factor for this scaffold in drug discovery programs targeting ion channels.
| Evidence Dimension | ROMK/hERG Selectivity |
|---|---|
| Target Compound Data | Improved selectivity (no QTc prolongation in vivo) [1] |
| Comparator Or Baseline | Acyl piperazine ROMK inhibitors |
| Quantified Difference | Not precisely quantified in abstract; qualitative improvement noted |
| Conditions | In vitro ROMK and hERG assays; in vivo cardiovascular dog model [1] |
Why This Matters
The enhanced hERG selectivity reduces the risk of drug-induced cardiac arrhythmias, a critical safety advantage for selecting this scaffold over simpler piperazine-based cores in cardiovascular and metabolic disease programs.
- [1] Zhu Y, de Jesus RK, Tang H, et al. Discovery of a potent and selective ROMK inhibitor with improved pharmacokinetic properties based on an octahydropyrazino[2,1-c][1,4]oxazine scaffold. Bioorg Med Chem Lett. 2016;26(23):5695-5702. View Source
- [2] BindingDB. Entry for BDBM50204283, IC50 data for ROMK inhibitor. Zhu et al., 2016. View Source
